N-(4-iodophenyl)-2-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H12INO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
KZLMXQOVEPPAEE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N 4 Iodophenyl 2 Methylpropanamide
Precursor Synthesis Strategies for N-(4-bromophenyl)-2-methylpropanamide
Amidation Reactions for Propanamide Backbone Formation
The formation of the amide bond is a critical step in synthesizing the propanamide backbone. This is typically achieved through the reaction of a carboxylic acid or its derivative with an amine.
One common approach involves the direct condensation of a carboxylic acid and an amine. nih.gov For instance, benzoic acid can be used as a model substrate to optimize reaction conditions. nih.gov Various methods have been developed to facilitate this transformation, including the use of activating agents to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride or anhydride (B1165640). nih.govnumberanalytics.com These intermediates then readily react with the amine to form the amide. numberanalytics.com
Catalytic methods have also gained prominence for their efficiency and selectivity. numberanalytics.com Transition metal catalysts, such as those based on palladium and copper, have been successfully employed in amidation reactions. numberanalytics.com Boron-based reagents, like boric acid and its esters, can also catalyze the direct condensation of carboxylic acids and amines. nih.gov Furthermore, enzymatic approaches using lipases and proteases offer a green alternative, providing high selectivity under mild reaction conditions. numberanalytics.comnumberanalytics.com For example, B(OCH2CF3)3 has been demonstrated as an effective reagent for the direct amidation of a wide array of carboxylic acids and amines, often allowing for simplified purification procedures. nih.govacs.org
A study on the direct synthesis of amides from carboxylic acids and amines using TiCl4 reported a general procedure where the reaction is performed in pyridine (B92270) at 85 °C, yielding the corresponding amides in moderate to excellent yields. nih.gov
| Amidation Method | Catalyst/Reagent | Key Features |
| Direct Condensation | Activating Agents (e.g., for acyl chlorides) | Forms a more reactive intermediate. nih.govnumberanalytics.com |
| Catalytic Amidation | Palladium, Copper complexes | Improved yields and selectivity. numberanalytics.com |
| Catalytic Amidation | Boronic acids and esters | Effective for direct amide formation. nih.gov |
| Enzymatic Synthesis | Lipases, Proteases | High selectivity, mild conditions. numberanalytics.comnumberanalytics.com |
| Borate Ester-mediated | B(OCH2CF3)3 | Wide substrate scope, simple workup. nih.govacs.org |
| Lewis Acid-mediated | TiCl4 | Good yields for a range of substrates. nih.gov |
Functionalization of Aromatic Amines for Halogenated Phenyl Moieties
The introduction of a halogen onto the aromatic amine is a crucial step in forming the halogenated phenyl moiety. Various strategies exist for the halogenation of aromatic amines.
One approach involves the direct halogenation of an aromatic amine using a halogenating agent like molecular bromine or chlorine in the presence of a quaternary ammonium (B1175870) halide. google.com This process can be controlled to achieve selective halogenation. For instance, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium can yield 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate. patsnap.comgoogle.com
Another strategy is the functionalization of pre-halogenated aromatic compounds. For example, 4-chloroaniline (B138754) can be reacted with 2-bromo isobutyryl bromide to form 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide. nih.gov This highlights the use of a halogenated starting material to introduce the desired functionality.
Furthermore, modern organic synthesis has seen the development of methods for the direct C-H functionalization of aromatic amines, which can be enantioselective and regioselective. digitellinc.com Nickel-catalyzed C-H iodination with molecular iodine has also been explored, utilizing directing groups to control the position of iodination. rsc.orgnih.gov
Directed Iodination Approaches for N-(4-iodophenyl)-2-methylpropanamide
The conversion of the bromo-precursor to the final iodo-product is typically achieved through a directed iodination reaction. Nucleophilic aromatic substitution (SNAr) is a prominent mechanism for this transformation.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) is a key reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orguomustansiriyah.edu.iqlibretexts.orglibretexts.org
The general mechanism involves a two-step addition-elimination process. uomustansiriyah.edu.iqlibretexts.orglibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgmasterorganicchemistry.com This initial step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq In the second, faster step, the leaving group is eliminated, restoring the aromatic system. uomustansiriyah.edu.iq
In the context of synthesizing this compound, an iodide ion acts as the nucleophile, displacing the bromide ion from the N-(4-bromophenyl)-2-methylpropanamide precursor. While typically in SN2 reactions the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions the order is often inverted (F > Cl ≈ Br > I) because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.org However, specific reaction conditions can alter this reactivity sequence. acs.org
The mechanism of halide displacement in SNAr reactions has been extensively studied. The reaction proceeds through the formation of an intermediate carbanion (Meisenheimer complex). libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups positioned ortho or para to the leaving group help to stabilize the negative charge of this intermediate, thereby accelerating the reaction. wikipedia.org
The nature of the nucleophile and the leaving group also plays a significant role. For the iodination of an aryl bromide, the iodide ion attacks the ipso-carbon, leading to the displacement of the bromide ion. While iodide is a good nucleophile, the leaving group ability of bromide in SNAr reactions is a key factor. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example of this type of transformation and is often driven by the precipitation of the resulting sodium halide in a solvent like acetone. acsgcipr.org
In some cases, particularly with very strong bases, an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate can occur. jove.com However, for the conversion of N-(4-bromophenyl)-2-methylpropanamide to its iodo counterpart, the addition-elimination SNAr mechanism is more probable under typical conditions.
The choice of solvent significantly impacts the rate and selectivity of SNAr reactions. nih.gov Dipolar aprotic solvents such as DMF, DMAc, and NMP are commonly used for SNAr chemistry as they can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. acsgcipr.org
The solvent's ability to stabilize the charged intermediate and transition state is critical. Protic solvents can solvate the nucleophile through hydrogen bonding, which can sometimes decrease its reactivity. researchgate.net However, in some cases, protic solvents can participate in the reaction mechanism, for instance, by acting as a Lewis base towards a counterion. researchgate.net The polarity of the solvent is also a key factor, with more polar solvents generally favoring the formation of the charged Meisenheimer complex. researchgate.net For example, studies have shown that the rate constant of SNAr reactions can increase with the solvent's hydrogen bond acceptor basicity (β parameter) and decrease with its hydrogen bond donor acidity (α parameter). nih.gov The use of ionic liquids as solvents has also been explored, with some showing catalytic effects and enhanced reaction rates. researchgate.netresearchgate.net
| Solvent Type | Examples | Influence on SNAr Reactions |
| Dipolar Aprotic | DMF, DMAc, NMP | Commonly used, solvate cations to enhance nucleophile reactivity. acsgcipr.org |
| Protic | Water, Alcohols | Can decrease nucleophile reactivity through hydrogen bonding, but may also participate in the reaction mechanism. researchgate.net |
| Polar | Formamide | Favors the formation of the charged Meisenheimer complex. researchgate.net |
| Ionic Liquids | EMIMDCN | Can exhibit catalytic effects and enhance reaction rates. researchgate.netresearchgate.net |
Regioselective Direct Iodination Strategies
The direct iodination of the aromatic ring of a precursor molecule, N-phenyl-2-methylpropanamide, presents a straightforward approach to introduce the iodine atom. The primary challenge in this strategy is to control the regioselectivity to favor the formation of the para-substituted product, this compound, over other isomers. The amide group (-NH-CO-CH(CH₃)₂) is an ortho-, para-directing group, which activates the benzene (B151609) ring towards electrophilic substitution.
Several methodologies for the regioselective iodination of activated aromatic compounds, such as anilines and their derivatives, have been reported and can be adapted for this synthesis. researchgate.netnih.govuky.edu
One common and effective reagent for this transformation is N-Iodosuccinimide (NIS) . researchgate.net The reaction is often carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions. For anilines and related compounds, NIS tends to favor para-substitution. researchgate.netresearchgate.net The use of a catalyst, such as a Brønsted or Lewis acid, can further enhance the reactivity and selectivity.
Another approach involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. acs.orggoogle.com Systems like I₂/HIO₃ or I₂ with silver salts (e.g., Ag₂SO₄) have been shown to be effective for the para-iodination of anilines. researchgate.netnih.gov The choice of solvent can also play a crucial role in directing the substitution. For instance, a mixture of pyridine and dioxane has been reported to promote para-iodination of aniline (B41778) derivatives with molecular iodine at low temperatures. researchgate.net
A summary of potential direct iodination reagents and their typical regioselectivity is presented in the table below.
| Reagent System | Typical Regioselectivity for Anilides | Reference |
| N-Iodosuccinimide (NIS) | High para-selectivity | researchgate.net |
| I₂ / Oxidizing Agent (e.g., HIO₃, NaIO₃) | Good para-selectivity, risk of di-iodination | researchgate.netgoogle.com |
| I₂ / Silver Salts (e.g., Ag₂SO₄, AgSbF₆) | Preferential para-iodination | nih.govuky.edu |
| I₂ in Pyridine/Dioxane | High para-selectivity | researchgate.net |
The reaction mechanism for direct iodination typically involves the generation of an electrophilic iodine species (e.g., I⁺) which then attacks the electron-rich aromatic ring. The steric hindrance at the ortho positions due to the bulky 2-methylpropanamide group further favors substitution at the less hindered para position.
Stereoselective Synthesis Considerations (if applicable to chiral analogues)
The parent compound, this compound, is achiral. However, the principles of stereoselective synthesis become highly relevant when considering the preparation of its chiral analogues. Chiral derivatives could be designed by introducing a stereocenter, for example, by replacing the 2-methylpropanamide moiety with a chiral acyl group. The synthesis of such chiral amides is a significant area of research in organic chemistry. researchgate.netnih.govrepec.orgnih.govrsc.org
Two primary strategies for obtaining enantiomerically pure or enriched chiral amides are chiral resolution and asymmetric synthesis .
Chiral Resolution: This method involves the separation of a racemic mixture of a chiral amide. youtube.com The process typically involves reacting the racemic amide with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. youtube.compsu.edu After separation, the resolving agent is removed to yield the individual enantiomers of the chiral amide.
Asymmetric Synthesis: This is a more direct approach where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. acs.org For the synthesis of chiral amide analogues of this compound, this could involve the asymmetric acylation of 4-iodoaniline (B139537) with a suitable prochiral starting material. Transition metal-catalyzed asymmetric hydrogenation of prochiral enamides is another powerful technique for accessing chiral amides. acs.org Recent advances have also focused on racemization-free coupling reagents to ensure the stereochemical integrity of the product during amide bond formation. rsc.org
The table below summarizes the key approaches for synthesizing chiral amides.
| Strategy | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Involves formation and separation of diastereomers. youtube.com |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Can be more efficient than resolution; avoids loss of 50% of the material. researchgate.netnih.govacs.org |
While these methods are not directly applicable to the synthesis of this compound itself, they are crucial for the development of its potentially bioactive chiral analogues.
Isolation, Purification, and Yield Enhancement Techniques in Synthetic Protocols
The final yield and purity of this compound are critically dependent on the efficiency of the isolation and purification steps. Common techniques employed for the purification of solid organic compounds like N-aryl amides include recrystallization, column chromatography, and extraction. mdpi.comnih.govresearchgate.netnih.govdcu.ie
Recrystallization: This is a widely used technique for purifying crystalline solids. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. mdpi.comiucr.org The choice of solvent is crucial for effective purification. For N-aryl amides, solvents like ethanol, ethyl acetate, or mixtures with hexanes are often employed. mdpi.comiucr.org
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. google.comnih.govjove.comacs.org For a moderately polar compound like this compound, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the eluent. acs.org The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Extraction: Liquid-liquid extraction is typically used during the work-up of the reaction mixture. After the reaction is complete, the mixture is often quenched with an aqueous solution. The product is then extracted into an organic solvent in which it is highly soluble and which is immiscible with water. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before the solvent is removed under reduced pressure. mdpi.com
The following table outlines the common purification techniques and their principles.
| Technique | Principle of Separation | Application for this compound |
| Recrystallization | Difference in solubility at different temperatures. mdpi.comiucr.org | Primary method for obtaining high purity crystalline product. |
| Column Chromatography | Differential adsorption on a stationary phase. nih.govjove.com | Separation from isomers and other impurities. |
| Extraction | Differential solubility in two immiscible liquids. | Initial work-up to isolate the crude product from the reaction mixture. |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Iodophenyl 2 Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the electronic environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms within a molecule. The structure of N-(4-iodophenyl)-2-methylpropanamide presents several unique proton signals. The aromatic region is characterized by a para-substituted phenyl ring, which typically gives rise to a distinct AA'BB' system, appearing as two sets of doublets. The amide proton (N-H) resonance is often a broad singlet, its chemical shift and sharpness being highly dependent on solvent, concentration, and temperature. The isopropyl group gives a septet for the single methine proton, which is split by the six equivalent protons of the two methyl groups, appearing as a doublet. The integration of these signals (2H:2H:1H:1H:6H) confirms the proton count in each environment.
The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects. For instance, protons on the aromatic ring are deshielded and appear downfield, while the protons of the methyl groups are shielded and appear upfield. docbrown.info The iodine atom influences the electronic environment of the aromatic protons, and the amide functionality affects the adjacent aromatic and alkyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| Ar-H (ortho to -NH) | ~ 7.4 - 7.6 | Doublet | ~ 8.5 Hz | 2H |
| Ar-H (ortho to -I) | ~ 7.6 - 7.8 | Doublet | ~ 8.5 Hz | 2H |
| -NH (Amide) | ~ 7.5 - 9.0 | Broad Singlet | N/A | 1H |
| -CH (Methine) | ~ 2.5 - 2.8 | Septet | ~ 6.9 Hz | 1H |
| -CH₃ (Methyl) | ~ 1.2 - 1.4 | Doublet | ~ 6.9 Hz | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms it is bonded to.
The carbonyl carbon (C=O) of the amide group is significantly deshielded and appears furthest downfield. shout.education Aromatic carbons resonate in the mid-field region (~115-140 ppm). The carbon atom bonded to the electronegative nitrogen (C-N) is shifted downfield relative to other aromatic carbons, while the carbon bonded to iodine (C-I) is shifted upfield due to the heavy-atom effect. docbrown.info The aliphatic carbons of the isopropyl group appear in the upfield region of the spectrum. The presence of three distinct signals for the four carbons of the butyl group in similar structures like 1-iodo-2-methylpropane (B147064) confirms the symmetry of the isopropyl moiety. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS at 0.0 ppm.
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Amide Carbonyl) | ~ 175 - 178 |
| Ar-C (C-NH) | ~ 138 - 141 |
| Ar-C (CH, ortho to -I) | ~ 137 - 139 |
| Ar-C (CH, ortho to -NH) | ~ 120 - 123 |
| Ar-C (C-I) | ~ 85 - 90 |
| -CH (Methine) | ~ 35 - 38 |
| -CH₃ (Methyl) | ~ 19 - 22 |
Multidimensional NMR Techniques for Complex Structural Assignments
While 1D NMR provides fundamental data, multidimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. nih.gov These techniques reveal through-bond and through-space correlations between nuclei.
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment would confirm connectivity between coupled protons. A clear cross-peak would be observed between the methine (-CH) proton at ~2.6 ppm and the methyl (-CH₃) protons at ~1.3 ppm, confirming the isopropyl fragment.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic protons to their respective aromatic carbons, the methine proton to the methine carbon).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:
A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C-N.
Correlations from the methyl protons (-CH₃) to both the methine carbon (-CH) and the carbonyl carbon (C=O).
Correlations from the aromatic protons ortho to the amide group to the carbonyl carbon.
These experiments, by providing an intricate map of atomic connectivity, serve to rigorously validate the proposed structure. The use of multidimensional NMR is a powerful tool for identifying unknown compounds or confirming the structure of novel materials. nih.gov Advanced techniques can even provide information on the relative orientation of different parts of a molecule. chemrxiv.orgchemrxiv.org
Solvent-Dependent Spectroscopic Behavior and Its Implications
The choice of deuterated solvent can significantly influence NMR spectra, a phenomenon that can be leveraged for structural elucidation. thieme-connect.de Solvent molecules can interact with solute molecules through various mechanisms, including hydrogen bonding and magnetic anisotropy, which alters the local electronic environment and thus the chemical shifts of nuclei. thieme-connect.deepa.gov
For this compound, the amide proton (N-H) is particularly sensitive to solvent effects. In a non-polar, non-hydrogen-bonding solvent like deuterated chloroform (B151607) (CDCl₃), the N-H signal is often broad and its chemical shift can be concentration-dependent. In contrast, in a polar, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the N-H proton forms a stronger hydrogen bond with the solvent. This typically results in a sharper signal at a more downfield position, and may even reveal coupling to the adjacent methine proton. thieme-connect.de
The chemical shifts of aromatic protons can also be affected, particularly by aromatic solvents that can induce shielding or deshielding effects. epa.gov Therefore, acquiring NMR spectra in different solvents can help to resolve signal overlap and confirm the assignment of labile protons like the N-H proton.
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy probes the vibrational modes of molecules, providing direct information about the functional groups present and their bonding characteristics.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its secondary amide, aromatic, and alkyl moieties. Analysis of similar structures, such as N-phenylpropanamide and other N-aryl amides, provides a basis for assigning these bands. researchgate.netresearchgate.net
Key expected absorptions include a sharp peak for the N-H stretch, strong absorptions for the C-H stretches, and two very characteristic amide bands: the C=O stretch (Amide I) and the N-H bend coupled with the C-N stretch (Amide II). The presence of the p-disubstituted aromatic ring would be confirmed by specific C=C stretching and C-H out-of-plane bending vibrations. The C-I stretch is expected at a low wavenumber, often in the far-infrared region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~ 3300 | N-H Stretch | Secondary Amide | Medium-Sharp |
| > 3000 | C-H Stretch | Aromatic | Medium-Weak |
| < 3000 | C-H Stretch | Aliphatic (sp³) | Medium-Strong |
| ~ 1670 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| ~ 1540 | N-H Bend (Amide II) | Secondary Amide | Strong |
| 1600, 1490, 1400 | C=C Stretch | Aromatic Ring | Medium-Variable |
| ~ 820 | C-H Out-of-Plane Bend | p-Disubstituted Ring | Strong |
| < 600 | C-I Stretch | Iodoalkane | Medium-Weak |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular vibrations of a sample. It serves as a complementary method to infrared spectroscopy. thermofisher.com The technique involves irradiating a sample with a monochromatic laser source, typically in the near-infrared region, such as a 1064 nm Nd:YAG laser. thermofisher.comresearchgate.net The use of a long-wavelength laser is a key advantage of FT-Raman, as it effectively minimizes or eliminates the fluorescence that can obscure Raman signals when using visible lasers, a common issue with many organic molecules. thermofisher.com
For the analysis of this compound, FT-Raman spectroscopy would be highly effective in identifying its characteristic functional groups. The spectrum would be dominated by vibrations of the carbon skeleton and other non-polar bonds, which yield strong Raman signals. The key vibrational modes expected for this compound would include stretching vibrations of the aromatic ring, the C-N and C=O bonds of the amide group, and the C-I bond. The minimal sample preparation required and its compatibility with glass containers make FT-Raman a versatile tool for both qualitative and quantitative analysis. thermofisher.com
Table 1: Predicted FT-Raman Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies. Actual values may vary.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3250 | Medium |
| C-H Stretch (aromatic) | Phenyl Ring | 3100 - 3000 | Strong |
| C-H Stretch (aliphatic) | Isopropyl Group | 2980 - 2940 | Strong |
| Amide I (C=O Stretch) | Amide | 1680 - 1640 | Strong |
| C=C Stretch | Phenyl Ring | 1610 - 1590 | Strong |
| Amide II (N-H Bend & C-N Stretch) | Amide | 1550 - 1510 | Medium |
| C-N Stretch | Amide | 1300 - 1200 | Medium |
Advanced Infrared Spectroscopic Techniques for Detailed Chemical Composition and Morphology
While conventional Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool, its spatial resolution is limited by the diffraction of mid-infrared light to several micrometers. kuleuven.bebiospec.net To overcome this limitation, several advanced IR techniques have been developed that couple the chemical specificity of IR spectroscopy with high-resolution imaging capabilities, enabling detailed analysis of chemical composition and morphology at the sub-micron and nanoscale.
Quantum Cascade Laser (QCL) technology represents a significant advancement in mid-infrared spectroscopy. rsc.org Unlike traditional thermal blackbody sources used in FT-IR, QCLs are high-power, coherent semiconductor laser sources that can be operated at room temperature. nih.govspectroscopyonline.com Their high brightness (≥10⁴ times greater than thermal sources) and rapid tunability across specific spectral regions, such as the amide I (1700–1600 cm⁻¹) and amide II (1600–1500 cm⁻¹) bands, make them ideal for detailed structural studies. nih.govnih.gov
For this compound, a QCL-IR spectrometer would allow for highly sensitive and rapid measurements of its crucial amide bands. nih.gov The high signal-to-noise ratio enables the analysis of low-concentration samples, even in aqueous solutions, a major challenge for conventional FT-IR due to the strong IR absorbance of water. nih.gov This capability is particularly useful for in-line process monitoring or for studying the compound's interaction in biological media. rsc.orgnih.gov
Table 2: Key Features of QCL-IR Spectroscopy
| Feature | Description | Advantage for Analysis |
|---|---|---|
| High Brightness | Laser source is significantly more powerful than traditional thermal sources. nih.gov | High signal-to-noise ratio, enabling detection of low concentrations. |
| Coherence | Spatially coherent beam allows for long optical path lengths. nih.gov | Facilitates analysis in highly absorbing matrices like water. |
| Tunability | Wavelength can be rapidly swept across hundreds of wavenumbers. spectroscopyonline.comnih.gov | Fast acquisition of specific spectral regions (e.g., Amide I and II bands). |
| Room Temperature Operation | No cryogenic cooling is required for mid-IR QCLs. rsc.orgspectroscopyonline.com | Reduced instrumentation complexity and portability. |
Optical Photothermal Infrared (O-PTIR) spectroscopy is a super-resolution technique that circumvents the optical diffraction limit of mid-IR light. nih.gov The method utilizes a tunable, pulsed IR laser (the "pump," often a QCL) to excite molecular vibrations in the sample. biospec.netnih.gov This absorption causes localized heating and a photothermal response, which is detected by a co-aligned visible laser (the "probe"). nih.gov Because the spatial resolution is determined by the visible probe laser, O-PTIR can achieve sub-micron resolution (~500 nm or better), far exceeding that of conventional IR microscopy. nih.govbiorxiv.org
This technique would be exceptionally valuable for studying the spatial distribution of this compound within a heterogeneous matrix, such as a pharmaceutical formulation or a biological tissue. biospec.netnih.gov O-PTIR can generate high-resolution chemical images based on the compound's specific IR absorption bands (e.g., the amide I or C-I stretch) without the need for labels or staining. biospec.netphotothermal.com The technique operates in a non-contact reflection mode, which minimizes sample preparation requirements. photothermal.com
Table 3: O-PTIR Performance vs. Conventional FT-IR Microscopy
| Parameter | O-PTIR | Conventional FT-IR |
|---|---|---|
| Spatial Resolution | < 500 nm (diffraction-unlimited). biorxiv.org | 5 - 10 µm (diffraction-limited). biospec.net |
| Measurement Mode | Non-contact, reflection. photothermal.com | Transmission, Reflection, or ATR. |
| Aqueous Samples | Feasible due to high signal and reflection mode. nih.gov | Challenging due to strong water absorption and pathlength limitations. nih.gov |
| Spectral Quality | High-quality, FT-IR equivalent spectra. photothermal.com | Standard. |
| Simultaneous Analysis | Can be combined with Raman spectroscopy for simultaneous acquisition. photothermal.com | Not applicable. |
Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy achieves nanoscale chemical analysis by combining the chemical sensitivity of IR spectroscopy with the high spatial resolution of an atomic force microscope. kuleuven.be The technique works by focusing a pulsed, tunable IR laser onto a sample, causing localized photothermal expansion where the light is absorbed. kuleuven.benih.gov An ultra-sharp AFM tip, in direct contact with the sample, detects this rapid expansion, and the resulting oscillation of the AFM cantilever is measured. kuleuven.be
By mapping these oscillations as a function of position, a chemical map with a spatial resolution of ~10 nm can be generated. nih.govparksystems.com Alternatively, by parking the tip at a specific location and sweeping the laser wavelength, a nanoscale IR spectrum is obtained. nih.gov For this compound, AFM-IR could be used to visualize its presence and distribution on surfaces, in thin films, or within nanostructured materials with unparalleled detail. kuleuven.be This would allow for the direct correlation of nanoscale morphology with chemical composition.
Table 4: Capabilities of AFM-IR Spectroscopy
| Capability | Description | Application Example |
|---|---|---|
| Nanoscale IR Spectra | Acquires IR spectra from a sample area as small as 10x10 nm. nih.gov | Identifying the chemical nature of a nanoparticle or a specific domain in a polymer blend. |
| Nanoscale Chemical Imaging | Maps the spatial distribution of specific chemical components at a fixed wavenumber. kuleuven.be | Visualizing the distribution of this compound in a drug delivery system. |
| High Spatial Resolution | Routinely achieves <20 nm resolution, breaking the IR diffraction limit. nih.govparksystems.com | Resolving chemical heterogeneity at the sub-organelle level in a cell. |
| Correlative Analysis | Simultaneously acquires topography and chemical information. parksystems.com | Linking a surface defect (topography) to a chemical impurity (IR spectrum). |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique indispensable for determining the molecular weight of a compound and elucidating its structure through controlled fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone of modern analytical chemistry, widely used for the identification and quantification of compounds in complex mixtures. researchgate.netnih.gov
In a typical analysis of this compound, the compound would first be passed through an HPLC column (e.g., a C18 column) to separate it from impurities or other matrix components. The eluent from the chromatograph is then introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most probable method, as the amide group can be readily protonated. This process generates a protonated molecular ion [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, providing a precise determination of the molecular weight.
For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.netnih.gov The fragmentation pattern serves as a molecular fingerprint. For this compound, the most likely fragmentation pathways would involve the cleavage of the robust amide bond and losses related to the isopropyl and iodophenyl moieties. Analysis of these fragments allows for unambiguous structural elucidation. nih.govgrafiati.com
Table 5: Predicted LC-MS/MS Fragmentation Data for this compound Based on a molecular formula of C₁₀H₁₂INO and a monoisotopic mass of 289.00 g/mol .
| Ion | Predicted m/z | Structure of Fragment | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ (Parent Ion) | 290.0 | Protonated molecule | |
| Fragment 1 | 219.9 | Loss of the isobutyryl group (C₄H₇O) | |
| Fragment 2 | 163.9 | Loss of iodine radical from Fragment 1 | |
| Fragment 3 | 71.0 | Isobutyryl cation formed by amide bond cleavage |
| Fragment 4 | 43.1 | | Isopropyl cation from subsequent fragmentation of Fragment 3 |
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Water |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion ([M]•⁺) or the protonated molecule ([M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of amides is well-characterized. nih.gov Common fragmentation pathways for this compound are predicted to involve cleavage of the amide bond, α-cleavage adjacent to the carbonyl group, and cleavage of the bond between the aromatic ring and the iodine atom. chemguide.co.uklibretexts.org
The molecular ion of this compound has a nominal mass of 290 g/mol . Key predicted fragmentation pathways include:
Loss of an isopropyl radical ([•CH(CH₃)₂]): Alpha-cleavage next to the carbonyl group can lead to the formation of a stable acylium ion. This is often a dominant fragmentation pathway for compounds with a carbonyl group. libretexts.org
Cleavage of the amide C-N bond: This can result in the formation of the 4-iodophenylaminyl radical and a corresponding acylium ion, or the 4-iodoaniline (B139537) ion.
Loss of the iodine atom: Cleavage of the C-I bond can occur, leading to a fragment ion corresponding to the rest of the molecule. miamioh.edu
Formation of the 4-iodophenyl cation: Cleavage can result in the formation of the [C₆H₄I]⁺ ion.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, such as the 4-iodophenyl group and the 2-methylpropanamide moiety. nih.gov The relative abundance of these fragments helps in piecing together the complete molecular structure.
Predicted MS/MS Fragmentation Data for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 290 | [C₁₀H₁₂INO]•⁺ | Molecular Ion (Parent) |
| 219 | [C₆H₅INO]•⁺ | Loss of isobutyronitrile |
| 204 | [C₆H₄I]⁺ | 4-iodophenyl cation |
| 163 | [C₁₀H₁₂NO]⁺ | Loss of Iodine radical (•I) |
| 71 | [C₄H₇O]⁺ | Isobutyryl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. nih.gov The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. nih.gov
The structure of this compound contains two primary chromophores: the iodophenyl group and the amide carbonyl group. The interaction between these groups influences the UV-Vis absorption spectrum. The electronic transitions responsible for UV absorption are typically π → π* and n → π*. nih.gov
π → π transitions:* These are high-energy transitions that occur in molecules with π-bonds, such as aromatic rings and carbonyl groups. They are generally characterized by high molar absorptivity (ε). The phenyl ring of the compound is expected to exhibit a strong π → π* absorption. The presence of the iodine substituent on the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) compared to unsubstituted benzene (B151609), due to the electron-donating effect of the halogen's lone pairs via resonance and its influence on the molecular orbitals.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen of the carbonyl group, to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions and have a much lower molar absorptivity. nih.gov
The resulting UV-Vis spectrum for this compound is predicted to show a strong absorption band at shorter wavelengths corresponding to the π → π* transition of the aromatic system and a much weaker band at longer wavelengths corresponding to the n → π* transition of the amide carbonyl group. researchgate.net
Predicted Electronic Transitions for this compound
| Predicted Transition | Chromophore | Expected Wavelength (λmax) Region | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Iodophenyl group | ~230-270 nm | High |
Computational Chemistry and Theoretical Modeling of N 4 Iodophenyl 2 Methylpropanamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules like N-(4-iodophenyl)-2-methylpropanamide, offering a balance between accuracy and computational cost. DFT methods are used to determine the ground-state energy of the molecule, from which numerous geometric and electronic properties can be derived.
The first step in the theoretical characterization of a molecule is typically the optimization of its geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles between its constituent atoms.
Conformational analysis is crucial as the rotation around single bonds, such as the C-N amide bond and the C-C bond of the isopropyl group, can lead to different stable conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy structure. For instance, calculations would reveal the planarity of the phenyl ring and the amide group, and any steric hindrance introduced by the bulky iodine atom and the isopropyl group. Significant variations in dihedral angles can occur due to the presence of atoms like sulfur in similar structures, and analogous effects could be studied for the iodine in the title compound.
Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, for illustrative purposes.
Interactive Table: Hypothetical Optimized Geometric Parameters Users can sort the table by clicking on the headers.
| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|---|
| Bond Length | C-I | 1.85 | - | - |
| Bond Length | C-N (amide) | 1.35 | - | - |
| Bond Length | C=O (amide) | 1.23 | - | - |
| Bond Angle | C-N-H | - | 120.5 | - |
| Bond Angle | N-C=O | - | 122.0 | - |
Once the molecular geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.
The N-H stretching vibration is typically found in the 3300–3500 cm⁻¹ range. The carbonyl (C=O) stretch of the amide group is a strong, characteristic band, usually appearing around 1680 cm⁻¹. Other vibrations, such as C-N stretching, C-H vibrations of the aromatic ring and isopropyl group, and the C-I stretching mode at lower frequencies, can also be calculated and assigned. Computational models can accurately predict these vibrational modes, though the calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to better match experimental data.
A simulated IR spectrum can be generated by plotting the calculated frequencies against their corresponding intensities, which provides a theoretical counterpart to an experimentally measured spectrum.
Interactive Table: Hypothetical Vibrational Frequencies and Assignments Users can sort the table by clicking on the headers.
| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3350 | Medium | ν(N-H) | N-H Stretch |
| 3050 | Weak | ν(C-H) | Aromatic C-H Stretch |
| 2970 | Weak | ν(C-H) | Aliphatic C-H Stretch |
| 1685 | Strong | ν(C=O) | Carbonyl Stretch |
| 1540 | Medium | δ(N-H) | N-H Bend |
| 1250 | Medium | ν(C-N) | C-N Stretch |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the electronic transitions from the ground state to various excited states. The output includes the excitation energies and the oscillator strengths for each transition, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band, respectively.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic phenyl ring and the amide chromophore. The presence of the iodine atom and the amide group as substituents on the phenyl ring will influence the energy of these transitions. The lone pairs on the nitrogen and oxygen atoms of the amide group could also lead to weaker n→π* transitions at longer wavelengths. The extension of conjugation in a molecule generally leads to a bathochromic (red) shift, moving absorption to longer wavelengths.
Interactive Table: Hypothetical Predicted UV-Vis Absorption Data Users can sort the table by clicking on the headers.
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| 205 | 6.05 | 0.45 | HOMO-1 → LUMO | π→π* |
| 250 | 4.96 | 0.85 | HOMO → LUMO | π→π* |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy, shape, and distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons, making them central to understanding its chemical behavior.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate its electrons and is therefore considered more nucleophilic or reactive. In this compound, the HOMO is expected to be delocalized over the electron-rich regions of the molecule. This would likely include the π-system of the iodophenyl ring and the lone pair electrons on the nitrogen and oxygen atoms of the amide group. The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor and is thus more electrophilic. For this compound, the LUMO is likely to be an antibonding π* orbital distributed primarily over the phenyl ring and the carbonyl group. The location of the LUMO indicates the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive.
Interactive Table: Hypothetical Frontier Molecular Orbital Properties Users can sort the table by clicking on the headers.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.2 | Indicates electron-accepting ability |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of a molecule. In this map, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, denote electron-deficient regions prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.
For aromatic amides, the MEP map typically reveals a high electron density around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The aromatic ring itself can exhibit a complex potential landscape influenced by its substituents. In a study of an analogous compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, MEP analysis identified the most probable sites for electrophilic attacks. chemrxiv.org Similarly, for this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as centers of negative potential, while the hydrogen atoms of the amide group and the area around the iodine atom (due to the σ-hole phenomenon) would likely exhibit positive potential.
| Region | Predicted Electrostatic Potential | Susceptibility |
| Carbonyl Oxygen | Negative (Red) | Electrophilic Attack |
| Amide Nitrogen | Negative (Red) | Electrophilic Attack |
| Amide Hydrogen | Positive (Blue) | Nucleophilic Attack |
| Iodine Atom (σ-hole) | Positive (Blue) | Nucleophilic Attack |
| Aromatic Ring | Variable (influenced by substituents) | Dependent on specific region |
Reactivity Descriptors and Prediction of Active Sites
Computational chemistry provides a suite of reactivity descriptors derived from conceptual Density Functional Theory (DFT) that help in predicting the active sites of a molecule for various chemical reactions.
Electrophilicity Index and Nucleophilicity Considerations
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, nucleophilicity can be assessed, and molecules with a lower electrophilicity index and a greater tendency to donate electrons are considered better nucleophiles.
Bond Dissociation Energies (BDE) and Radical Distribution Functions (RDF) for Stability Assessment
Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Computationally, it is the energy required to homolytically cleave a bond, forming two radical species. Lower BDE values indicate weaker bonds that are more susceptible to breaking. Radical Distribution Functions (RDF) complement BDE by mapping the distribution of spin density in the resulting radical, which helps to identify the most likely sites for radical attack.
In the context of this compound, BDE calculations can assess the stability of various bonds within the molecule. For instance, the C-I bond is expected to be one of the weaker bonds and thus a potential site for homolytic cleavage. A computational investigation of a related iodo-containing compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, evaluated its susceptibility to autoxidation and hydrolysis using BDE and RDF analyses. chemrxiv.org Such analyses for this compound would provide crucial information about its stability and potential degradation pathways involving radical mechanisms.
| Bond | Predicted Relative BDE | Implication for Stability |
| C-I | Low | Potential site for homolytic cleavage |
| N-H | Moderate | Generally stable but can be reactive |
| C-N (amide) | High | Stabilized by resonance |
| C=O | High | Strong double bond |
Computational Studies on Halogen Substitution Effects on Reactivity and Electronic Structure
The substitution of a halogen atom onto an aromatic ring can significantly alter the electronic structure and reactivity of a molecule. The iodine atom in this compound exerts both inductive and resonance effects. Inductively, iodine is electron-withdrawing, which can decrease the electron density of the phenyl ring. However, through resonance, the lone pairs on the iodine atom can be donated to the π-system of the ring.
Computational studies on halogen-substituted aromatic compounds have consistently shown these dual effects. A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide demonstrated that halogen substitution influences the chemical potential and electrophilicity index. chemrxiv.org For this compound, the iodine substituent would modulate the charge distribution on the phenyl ring, affecting its reactivity in electrophilic aromatic substitution reactions. Furthermore, the presence of the bulky iodine atom can introduce steric hindrance, influencing the molecule's conformational preferences and interactions with other molecules.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While the previous sections focused on static properties of the molecule, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the accessible conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other chemical species. While specific MD simulations for this compound are not prominently reported, studies on analogous amide-containing molecules have utilized MD to understand their dynamic behavior. For instance, MD simulations have been used to study the conformational isomerism of amide-substituted dyes. researchgate.net Such simulations for this compound could elucidate the rotational dynamics around the amide bond and the phenyl-nitrogen bond, providing a more complete picture of its molecular behavior.
Chemical Reactivity and Derivatization Strategies for N 4 Iodophenyl 2 Methylpropanamide
Reactivity of the Amide Functional Group
The amide bond in N-(4-iodophenyl)-2-methylpropanamide is a stable functional group, but it can undergo specific transformations under appropriate conditions. Its reactivity is centered on the carbonyl carbon and the nitrogen atom.
Reduction Reactions to Amine Derivatives
The reduction of the amide group in this compound to the corresponding amine, N-(4-iodophenyl)-2-methylpropan-1-amine, is a synthetically useful transformation. Amides are generally less reactive towards reduction than esters or ketones. masterorganicchemistry.com This conversion requires powerful reducing agents capable of reducing the carbonyl group completely.
Commonly, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are employed for this purpose. masterorganicchemistry.comechemi.com The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. masterorganicchemistry.com
Alternative methods for amide reduction that offer greater functional group tolerance have been developed. These include catalytic hydrogenation under high pressure and temperature, or the use of silane-based reducing agents in the presence of transition metal catalysts or activators like triflic anhydride (B1165640) (Tf₂O). organic-chemistry.orgresearchgate.net These milder conditions can be advantageous when other reducible functional groups, such as the aryl iodide, are present in the molecule, as they can sometimes be preserved. organic-chemistry.org
Table 1: General Conditions for Amide Reduction
| Reagent/System | Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Typically in an ethereal solvent like THF or diethyl ether, followed by aqueous workup. masterorganicchemistry.com | Secondary Amine | Highly reactive, less selective. |
| Catalytic Hydrogenation | H₂ gas, high pressure, high temperature, with catalysts like Raney Nickel. researchgate.net | Secondary Amine | Can be harsh; may also reduce the aryl iodide. |
| Silanes (e.g., triethylsilane) + Activator (e.g., Tf₂O) | Milder conditions, often at room temperature. organic-chemistry.org | Secondary Amine | Offers good chemoselectivity. |
Oxidation Reactions to Carboxylic Acid Derivatives
The oxidation of the amide group is less common than reduction. Direct oxidation of the amide in this compound to a carboxylic acid derivative is challenging. However, oxidative processes can target the α-carbon of the amine portion under specific catalytic conditions. For N-substituted amines, oxoammonium-catalyzed oxidations can convert the N-alkyl group into an imide. chemrxiv.org In the case of this compound, such a reaction would target the C-H bonds of the 2-methylpropyl group rather than the amide bond itself.
Anodic oxidation of N-aryl amides has been studied, but these reactions often lead to complex product mixtures through radical cation intermediates, and are not a straightforward route to carboxylic acids. researchgate.net More commonly, derivatization strategies would involve hydrolysis of the amide back to 4-iodoaniline (B139537) and isobutyric acid, followed by modification of the resulting carboxylic acid.
Reactivity of the Aryl Iodide Moiety
The aryl iodide group is the most synthetically versatile handle on the this compound molecule, primarily serving as an excellent electrophile in cross-coupling reactions and a leaving group in nucleophilic substitutions.
Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) on the iodophenyl ring of this compound is generally difficult. For an SNA_r reaction to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. diva-portal.orgresearchgate.net The N-acyl group (the 2-methylpropanamide moiety) is only weakly deactivating and is insufficient to promote classical SNA_r reactions under standard conditions.
However, substitution can be achieved under more forcing conditions or through alternative mechanisms. For instance, metal-catalyzed nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination) provide a pathway to replace the iodide with various nitrogen, oxygen, or sulfur nucleophiles. While these are often considered cross-coupling reactions, they result in formal nucleophilic substitution. Additionally, binding the N-aryl amide to a highly oxidizing metal center can activate the ring towards nucleophilic attack. washington.edu
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal catalysts, particularly palladium(0). This makes this compound an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound (typically a boronic acid or ester). wikipedia.org this compound, as an aryl iodide, is a highly effective coupling partner. The reaction is tolerant of a wide range of functional groups and is frequently used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 4-position of the phenyl ring. frontiersin.orgacs.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. acs.org
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, replacing a hydrogen atom. Using this compound as the substrate allows for the synthesis of various substituted styrenes or other vinylated arenes. libretexts.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The reactivity of the aryl halide in Heck reactions generally follows the order I > Br > Cl. acs.org
Stille Reaction
The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Similar to the Suzuki and Heck reactions, it is a robust method for forming C-C bonds. This compound can be coupled with various aryl-, vinyl-, or alkynylstannanes. researchgate.netorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to many functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orglibretexts.org
Table 2: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki wikipedia.org | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl compound |
| Heck wikipedia.org | Alkene (e.g., Styrene) | Pd(OAc)₂, base (e.g., Et₃N) | Substituted alkene |
| Stille wikipedia.org | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Substituted arene |
Reactivity of the Alkyl (2-methylpropanamide) Moiety
The 2-methylpropanamide (isobutyramide) portion of the molecule is generally the least reactive under typical synthetic conditions. wikipedia.org The C-H bonds on the isopropyl group are sp³-hybridized and relatively strong, making them resistant to many chemical transformations that target the more reactive amide and aryl iodide functionalities.
However, under specific and often harsh conditions, this alkyl group can undergo reaction. Free-radical halogenation, for instance, could potentially substitute one of the methyl or methine hydrogens with a halogen, although this process would likely lack selectivity and could be complicated by the reactivity of other sites on the molecule. The tertiary C-H bond at the 2-position of the propanamide group would be the most susceptible to radical abstraction.
Studies on related isobutyramide (B147143) compounds have shown that degradation can occur under irradiation, leading to bond cleavage and the formation of radical species. However, these are not typically considered synthetically useful derivatization strategies. For most practical purposes, the 2-methylpropanamide moiety is considered a stable spectator group during reactions targeting the aryl iodide.
Mechanism-Based Derivatization for Probing Reactivity
Mechanism-based derivatization involves designing a chemical reaction where the derivatizing agent specifically targets a particular reactive intermediate or transition state in a chemical or biological process. This approach can provide valuable insights into the reaction mechanism itself.
For this compound, a mechanism-based derivatization strategy could be employed to study its metabolism or degradation pathways. For example, if the compound is metabolized via an enzymatic reaction that proceeds through a specific intermediate, a derivatizing agent that selectively traps this intermediate could be used. The resulting derivative can then be identified, providing evidence for the proposed metabolic pathway.
One example of probing reactivity involves studying the chemical exchange saturation transfer (CEST) properties of N-aryl amides in magnetic resonance imaging (MRI). nih.gov The exchange rate of the amide proton is pH-dependent and can be influenced by substituents on the aromatic ring. nih.gov While not a derivatization in the traditional sense of forming a stable new compound for analysis, this technique uses the inherent reactivity of the amide proton to probe its chemical environment.
Another approach is the "umpolung" or reversal of polarity of the typical reactivity of the amide. nih.govnih.gov In conventional amide synthesis, the amine is the nucleophile and the carboxylic acid derivative is the electrophile. nih.gov Umpolung strategies reverse this, allowing for novel bond formations. While primarily a synthetic tool, the principles of umpolung can be adapted to design mechanism-based probes to investigate the electronic properties and reactivity of the amide bond in this compound. nih.govnih.gov
Catalytic Transformations Involving N 4 Iodophenyl 2 Methylpropanamide and Its Derivatives
Metal-Catalyzed Reactions
Transition metals play a dominant role in activating the C-I bond, which is the most reactive among aryl halides, facilitating a variety of coupling reactions. oup.com
Aryl iodides, such as N-(4-iodophenyl)-2-methylpropanamide, are highly valued substrates in transition-metal-catalyzed reactions due to the high reactivity of the C-I bond. thieme-connect.com This reactivity allows for functionalization under milder conditions compared to other aryl halides. A broad spectrum of transition metals, including palladium, nickel, copper, iron, and rhodium, are employed to catalyze these transformations. thieme-connect.commdpi.comucla.edu
Palladium catalysis, in particular, is a cornerstone of C-I bond functionalization, enabling a range of cross-coupling reactions. oup.com For instance, palladium catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination. A novel palladium-catalyzed method for synthesizing amides involves the coupling of aryl halides with isocyanides, which circumvents the use of toxic reagents like carbon monoxide. organic-chemistry.org This method is tolerant of various functional groups and can be applied to aryl iodides. organic-chemistry.org
Nickel catalysis has also emerged as a powerful tool, with significant progress made in the functionalization of aryl halides. ucla.edu Mechanistic studies show that low-valent nickel complexes are key intermediates in the oxidative addition of the aryl halide. ucla.edu Iron, being an inexpensive and non-toxic transition metal, presents an environmentally friendly alternative. Iron-catalyzed systems have been successfully used for the conjugate addition of aryl iodides to activated alkenes in aqueous media. mdpi.com
Table 1: Transition Metal Catalysts in C-I Bond Functionalization of Aryl Iodides
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., PdCl₂, Pd/C) | Cross-Coupling (e.g., Sonogashira, Aminocarbonylation) | Versatile, high efficiency, mild conditions. organic-chemistry.org | organic-chemistry.orgresearchgate.net |
| Nickel (e.g., Ni(BPP), Ni(MePhen)) | Cross-Coupling, C-Heteroatom Bond Formation | Effective for a broad range of aryl halides; reactivity depends on the ligand. ucla.edu | ucla.edu |
| Iron (e.g., FeCl₃·6H₂O/Ligand/Zn) | Conjugate Addition | Inexpensive, non-toxic, can be performed in water. mdpi.com | mdpi.com |
| Rhodium (e.g., [Cp*RhCl₂]₂) | C-H Annulation | Used for synthesizing polycyclic compounds like dihydrophenanthridines. nih.gov | nih.gov |
Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a common requirement in the pharmaceutical industry. In the context of this compound derivatives, this involves the stereoselective functionalization of the molecule to create chiral centers. A significant area of this research is atroposelective synthesis, which focuses on the creation of axially chiral molecules.
Recent breakthroughs have demonstrated the palladium-catalyzed atroposelective synthesis of axially chiral amides through a carbonylative process involving aryl iodides. researchgate.net By using a chiral ligand, the catalyst can control the spatial arrangement of the newly formed bond, leading to high enantioselectivity. This strategy has been successfully applied to generate cyclic axially chiral amides, which are of interest as potential drug candidates. researchgate.net The development of such methods provides a direct route to complex, enantioenriched structures from readily available aryl iodide precursors.
Table 2: Examples of Asymmetric Catalysis with Aryl Halide Derivatives
| Catalyst/Ligand System | Reaction Type | Product Type | Key Outcome | Reference |
|---|---|---|---|---|
| Palladium / Chiral Ligand (e.g., XuPhos) | Atroposelective Carbonylative Coupling | Axially Chiral Amides | Good yields and excellent enantioselectivities. researchgate.net | researchgate.net |
| Lithium Diisopropylamide (LDA) / Chiral Auxiliary | Stereoselective Aldol Reactions | Aldol Adducts with High Diastereoselectivity | Control of product stereochemistry based on reaction conditions. mdpi.com | mdpi.com |
Organocatalysis and Biocatalysis Approaches for Transformation Acceleration
As alternatives to metal-based systems, organocatalysis and biocatalysis offer mild, selective, and often more sustainable routes for chemical transformations.
Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. In recent years, chiral organoiodine catalysts have been developed for various asymmetric oxidative transformations. zjut.edu.cn These catalysts, which can be derived from inexpensive and renewable sources like amino acids, operate through hypervalent iodine intermediates and can facilitate reactions with high efficiency and stereoselectivity. zjut.edu.cn Their application in processes like dearomatization and C-H cross-coupling showcases the potential for metal-free functionalization of aromatic systems. zjut.edu.cn
Biocatalysis employs enzymes to perform chemical reactions with exceptional specificity and under mild, environmentally friendly conditions. nih.gov For amide synthesis and modification, lipases are particularly prominent. Candida antarctica lipase (B570770) B (CALB), for example, is widely used and can catalyze amidation reactions in anhydrous organic media. nih.gov This enzymatic approach allows for the direct coupling of carboxylic acids and amines with high conversions and yields, often without the need for extensive purification. nih.gov The use of enzymes like McbA from Mycobacterium smegmatis has also enabled the synthesis of amides, such as the drug moclobemide, showcasing the power of biocatalysis in pharmaceutical production. nih.gov
Green Chemistry Principles in Catalytic Synthesis of Amides
The synthesis of amides is a fundamental process in chemistry, and aligning it with the principles of green chemistry is a major goal for sustainable industrial development. mdpi.comresearchgate.net These principles advocate for waste prevention, the use of catalysts over stoichiometric reagents, employment of safer solvents and reaction conditions, and maximizing energy efficiency. jddhs.comresearchgate.net
A key aspect of green amide synthesis is the development of catalytic systems that minimize environmental impact. This involves replacing hazardous reagents and solvents with safer alternatives. mdpi.com Significant progress has been made in direct amidation methods that avoid the use of toxic coupling agents. nih.gov
One approach is the use of non-toxic, earth-abundant metal catalysts, such as those based on iron. mdpi.com Another strategy is the use of solvent-free reaction conditions or the replacement of traditional volatile organic solvents with greener alternatives like water or ionic liquids. mdpi.comacs.orgmdpi.com Microwave-assisted synthesis has also emerged as a green technique, as it can dramatically reduce reaction times and energy consumption. mdpi.com For example, a solvent-free, microwave-assisted method for direct amide synthesis using ceric ammonium (B1175870) nitrate (B79036) as a catalyst provides high yields rapidly and with minimal waste. mdpi.com
Table 3: Comparison of Traditional vs. Green Catalytic Systems for Amide Synthesis
| Parameter | Traditional System | Green System | Reference |
|---|---|---|---|
| Catalyst | Often precious metals (e.g., Pd, Rh). | Earth-abundant metals (e.g., Fe), organocatalysts, or enzymes. mdpi.comnih.gov | mdpi.comnih.gov |
| Solvent | Volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. acs.orgmdpi.com | acs.orgmdpi.com |
| Energy | Conventional heating, often for long durations. | Microwave irradiation, reduced reaction times. mdpi.com | mdpi.com |
| Byproducts | Stoichiometric waste from coupling agents. | Minimal byproducts (e.g., water). nih.gov | nih.gov |
The ability to recover and reuse a catalyst is a cornerstone of green chemistry, enhancing both the economic viability and environmental profile of a chemical process. rsc.org This is particularly important for catalysts based on expensive and rare precious metals.
Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are advantageous due to their straightforward separation and recycling. rsc.org Examples include palladium on carbon (Pd/C) and niobium pentoxide nanocatalysts, which have been used for aminocarbonylation and aminolysis reactions, respectively. researchgate.netrsc.org
Homogeneous catalysts can also be designed for recyclability. Brønsted acidic ionic liquids, for instance, can serve as both the solvent and the catalyst for amide synthesis and can be recovered and reused multiple times without a significant drop in activity. acs.org Another strategy involves a continuous operation protocol where the entire reaction mixture, including the unreacted starting materials and catalyst, is recovered and reused in subsequent cycles, drastically reducing waste. rsc.org
Supramolecular Chemistry and Molecular Recognition Studies of N 4 Iodophenyl 2 Methylpropanamide
Non-Covalent Interactions and Self-Assembly in Molecular Design
The self-assembly of N-(4-iodophenyl)-2-methylpropanamide into ordered supramolecular structures is directed by a combination of non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the packing of molecules in a crystal lattice. nih.gov For this compound, the key interactions are hydrogen bonding, halogen bonding, and van der Waals forces.
The amide functional group is a classic motif for forming robust hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets. For instance, in related N-aryl amides, molecules are often linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net
The culmination of these varied non-covalent forces drives the molecule's self-assembly. harvard.edu The process is a delicate balance, where the formation of strong hydrogen bonds might compete with or be complemented by halogen bonds and π-stacking, leading to complex and potentially predictable supramolecular architectures. nih.govnih.gov The study of these interactions is often approached by analyzing the electron density and its derivatives to visualize and quantify the non-covalent interactions in real space. nih.gov
Host-Guest Chemistry and Molecular Trapping Applications
Host-guest chemistry involves the encapsulation of one chemical species (the guest) within the cavity or framework of another (the host). nih.gov While specific studies detailing this compound as a host or guest are not prevalent, its structural components suggest a significant potential for such applications.
The molecule itself could act as a guest, being included within the cavities of larger macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The hydrophobic iodophenyl group would likely be encapsulated within the nonpolar cavity of a host like β-cyclodextrin in an aqueous environment, driven by hydrophobic and van der Waals interactions. nih.gov Such complexation can be used to modify the physicochemical properties of the guest molecule.
Conversely, self-assembled structures of this compound could form lattices with voids capable of trapping smaller molecules (guests). researchgate.net The formation of such inclusion complexes, or clathrates, would depend on the specific crystalline packing adopted by the host molecules. The size, shape, and chemical nature of the voids would determine the selectivity of the host lattice for different guest molecules. This principle is widely used for the separation of isomers or other closely related chemical species. researchgate.net For instance, research on TADDOL derivatives has shown their ability to selectively enclathrate different pyridine (B92270) isomers based on subtle structural compatibilities. researchgate.net
Role of Halogen Bonding in Supramolecular Architectures
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. nih.govnih.gov The iodine atom in this compound is an excellent halogen bond donor. The σ-hole is located on the iodine atom along the extension of the C-I covalent bond and arises from the anisotropic distribution of electron density around the iodine. nih.govyoutube.com
The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this molecule is expected to form strong and highly directional halogen bonds. These interactions typically involve a halogen bond donor (the iodine atom) and a halogen bond acceptor, which can be any Lewis basic site such as an oxygen, nitrogen, or even another halogen atom. nih.govresearchgate.net
In the context of this compound, the carbonyl oxygen of the amide group is an excellent halogen bond acceptor. This could lead to the formation of C-I⋯O=C halogen bonds, which would compete with or complement the N-H⋯O=C hydrogen bonds in directing the crystal packing. The interplay between these two fundamental interactions is a key theme in the crystal engineering of halogenated amides. The geometry of the halogen bond is typically near-linear, with a bond angle of around 180°. youtube.com
The table below summarizes the key characteristics of halogen bonds involving iodine.
| Interaction Type | Typical Interacting Atoms | Typical Distance (Å) | Typical Angle (°) R-X···A | Interaction Energy (kJ/mol) |
| Halogen Bond (Iodine) | C-I ··· O, C-I ··· N | 2.8 - 3.5 | 160 - 180 | 15 - 40 |
Data is representative and compiled from general findings in supramolecular chemistry. nih.govnih.gov
The ability of iodine to participate in these strong and directional interactions makes it a powerful tool for the rational design of supramolecular assemblies with specific topologies and properties. nih.gov
Cocrystallization and Polymorphism from a Supramolecular Perspective
Cocrystallization is a technique used to combine two or more different molecular components in a single crystal lattice in a stoichiometric ratio. nih.govnih.gov This approach is of great interest in pharmaceutical sciences and materials science as it can modify the physicochemical properties of a substance without altering its covalent structure. nih.gov this compound is an excellent candidate for cocrystallization due to its multiple functional groups capable of forming robust supramolecular synthons.
A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable intermolecular interactions. The most predictable synthons for this molecule would involve the amide group, which can form amide-acid or amide-amide heterodimers. mdpi.com For example, cocrystallization with a carboxylic acid could lead to a robust heterosynthon involving a hydrogen bond between the amide N-H and the acid carbonyl oxygen, and another between the acid hydroxyl and the amide carbonyl oxygen. mdpi.com
Furthermore, the iodophenyl group provides the opportunity for halogen-bond-driven cocrystallization. A coformer with a strong halogen bond acceptor site (e.g., a pyridine derivative) could be used to form predictable C-I···N halogen bonds, which would be a primary driving force for the cocrystal assembly. researchgate.net
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can have different stabilities, dissolution rates, and other physical properties. The conformational flexibility of the propanamide side chain and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking) make it likely that this compound could exhibit polymorphism. nih.gov Different crystallization conditions (e.g., solvent, temperature) could favor the formation of different sets of supramolecular synthons, leading to different crystal packings and thus different polymorphs. researchgate.net The study of polymorphism in such a system would provide deep insights into the competitive nature of non-covalent interactions.
Isotopic Labeling Studies in Chemical Research of N 4 Iodophenyl 2 Methylpropanamide
Synthesis of Isotopically Labeled Analogues of N-(4-iodophenyl)-2-methylpropanamide
The synthesis of isotopically labeled this compound involves incorporating a stable isotope at a specific position within the molecule. This is typically achieved by using a labeled starting material or a specific labeling reagent during the synthesis.
Deuterium (B1214612) labeling can be targeted to various positions on the this compound molecule. The primary strategies involve H-D exchange reactions or the use of deuterated synthons.
α-Deuteration of the Isobutyryl Moiety: The hydrogen atom at the α-carbon of the isobutyryl group is susceptible to exchange. A modern approach for the direct α-deuteration of amides involves activation with an electrophile to form a keteniminium intermediate. This intermediate can then react with a deuterated solvent, such as [D₆]DMSO, in a retro-ene-type process to install a deuterium atom at the α-position. nih.gov
Deuteration of the Methyl Groups: Selective deuteration of the isopropyl methyl groups can be achieved by starting with a deuterated precursor, such as deuterated isobutyryl chloride or isobutyric acid. These can be prepared using methods like palladium-catalyzed H-D exchange on the parent acid using D₂O as the deuterium source. nih.gov
Aromatic Ring Deuteration: The hydrogens on the 4-iodophenyl ring can be exchanged for deuterium using transition-metal-catalyzed hydrogen isotope exchange (HIE). Catalysts like iridium nanoparticles are effective for HIE in anilines and their derivatives, providing a method for late-stage deuteration. acs.org
Table 1: Deuterium (²H) Labeling Strategies and Methods
| Labeled Position | Precursor/Reagent | Method |
| α-Position (Isobutyryl) | This compound | Amide activation followed by reaction with [D₆]DMSO nih.gov |
| Methyl Groups (Isobutyryl) | Deuterated Isobutyryl Chloride | Standard amidation with 4-iodoaniline (B139537) |
| Phenyl Ring | This compound | Iridium-catalyzed Hydrogen Isotope Exchange (HIE) with D₂O acs.org |
¹³C-labeling is crucial for NMR-based structural studies and for tracing carbon skeletons in metabolic or degradation studies. The synthesis generally relies on the use of starting materials enriched with ¹³C at specific locations.
Labeling the Carbonyl Group: The most direct method is to use [1-¹³C]isobutyryl chloride in the acylation reaction with 4-iodoaniline.
Labeling the Phenyl Ring: To label the aromatic ring, the synthesis would commence with a uniformly ¹³C-labeled aniline (B41778), [¹³C₆]aniline. This precursor would first be iodinated to produce [¹³C₆]-4-iodoaniline, followed by acylation with isobutyryl chloride. Syntheses of ¹³C-labeled N-acetyl anilines from [¹³C]-labeled aniline hydrochloride have been well-documented. nih.gov
Labeling the Methyl Groups: For specific labeling of the methyl groups, a synthetic route starting from a smaller ¹³C-labeled precursor is necessary. For instance, palladium-catalyzed C(sp³)–H functionalization can be used with [¹³C]iodomethane to introduce a ¹³C-methyl group onto a suitable scaffold. nih.govrsc.org
Table 2: Carbon-13 (¹³C) Labeling Strategies and Methods
| Labeled Position | Precursor/Reagent | Method |
| Carbonyl Carbon | [1-¹³C]Isobutyryl Chloride | Standard amidation with 4-iodoaniline |
| Phenyl Ring (Uniform) | [¹³C₆]-4-iodoaniline | Acylation with isobutyryl chloride nih.gov |
| Methyl Carbons | Isobutyryl precursor + [¹³C]Iodomethane | Palladium-catalyzed C(sp³)–H functionalization nih.govrsc.org |
Incorporating ¹⁵N into the amide linkage provides a sensitive probe for NMR spectroscopy to study protein-ligand interactions or to trace the nitrogen's path in biological systems.
The synthesis of [¹⁵N]-N-(4-iodophenyl)-2-methylpropanamide is achieved by using a ¹⁵N-labeled aniline precursor. The primary route involves the synthesis of [¹⁵N]-4-iodoaniline. This can be prepared starting from a basic ¹⁵N source, such as [¹⁵N]ammonium chloride, which is used to synthesize [¹⁵N]aniline. chemrxiv.org Subsequent iodination yields the desired [¹⁵N]-4-iodoaniline, which is then acylated with isobutyryl chloride. Cell-free synthesis systems and E. coli expression systems are often used to produce ¹⁵N-labeled amino acids and proteins, highlighting the accessibility of primary ¹⁵N-labeled amines. nih.govcam.ac.uk
Table 3: Nitrogen-15 (¹⁵N) Labeling Strategy
| Labeled Position | Precursor/Reagent | Method |
| Amide Nitrogen | [¹⁵N]-4-iodoaniline | Standard acylation with isobutyryl chloride chemrxiv.org |
Labeling the amide carbonyl oxygen with the stable isotopes ¹⁷O or ¹⁸O is particularly useful for mechanistic studies involving nucleophilic attack at the carbonyl group and for vibrational spectroscopy.
The most common method for incorporating ¹⁸O is through acid- or base-catalyzed oxygen exchange with H₂¹⁸O. nih.gov The this compound could be subjected to hydrolysis under acidic conditions in the presence of H₂¹⁸O, leading to the formation of ¹⁸O-labeled isobutyric acid and 4-iodoaniline. Re-amidation of the ¹⁸O-labeled isobutyric acid would yield the desired product. Alternatively, a more direct approach involves the acid-catalyzed exchange of the carboxyl oxygen atoms directly on the final peptide or amide, a technique that has been demonstrated for peptides. nih.gov Microwave-assisted methods can accelerate the labeling of precursor carboxylic acids, reducing reaction times significantly. nih.gov
Table 4: Oxygen-18 (¹⁸O) Labeling Strategy
| Labeled Position | Precursor/Reagent | Method |
| Carbonyl Oxygen | This compound + H₂¹⁸O | Acid-catalyzed oxygen exchange nih.gov |
| Carbonyl Oxygen | Isobutyric Acid + H₂¹⁸O | Microwave-assisted acid-catalyzed exchange, followed by amidation nih.gov |
Application in Reaction Mechanism Elucidation
Isotopically labeled compounds are fundamental tools for uncovering the detailed step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. wikipedia.orgnumberanalytics.com By tracking the position of the isotopic label from reactant to product, chemists can confirm or refute proposed mechanistic pathways.
The synthesis of various isotopologues of this compound allows for precise tracking of each atomic component during a chemical transformation.
For example, in a hydrolysis reaction study, using [¹⁸O]-N-(4-iodophenyl)-2-methylpropanamide can unequivocally determine where the carbonyl oxygen originates in the products. If the resulting isobutyric acid contains the ¹⁸O label, it confirms that the amide C-N bond was cleaved, and the carbonyl group was retained. Conversely, if the label is absent, it might suggest a different mechanism where the carbonyl oxygen is lost.
Similarly, studying a reaction where the amide itself is a reactant, such as a rearrangement or a coupling reaction, can benefit from isotopic labeling. A ¹⁵N label on the amide nitrogen confirms whether the original nitrogen atom remains bonded to the phenyl ring throughout the reaction. If the ¹⁵N label appears in a different molecule or is lost to a side product, it provides direct evidence for C-N bond cleavage.
Deuterium labeling is frequently used to investigate kinetic isotope effects (KIE). beilstein-journals.org If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (which forms a stronger bond) will slow the reaction down. By synthesizing this compound with a deuterium at the α-position and comparing its reaction rate to the unlabeled compound, one can determine if the α-proton is abstracted in the slowest step of the mechanism. This approach has been used to show that for some enzymes, the abstraction of an α-proton is rate-determining, while for others, it is not, revealing subtle differences in catalytic mechanisms. nih.gov
Table 5: Applications of Isotopic Labeling in Mechanistic Studies
| Isotopic Label | Labeled Position | Mechanistic Question Answered |
| ²H | α-Position (Isobutyryl) | Is the α-C-H bond broken in the rate-determining step? (Kinetic Isotope Effect) nih.gov |
| ¹³C | Carbonyl Carbon | Traces the fate of the acyl group in rearrangement or fragmentation reactions. |
| ¹⁵N | Amide Nitrogen | Confirms C-N bond integrity or cleavage during a reaction. nih.gov |
| ¹⁸O | Carbonyl Oxygen | Determines the origin of oxygen in hydrolysis products or confirms oxygen transfer from a reagent. nih.govnih.gov |
Kinetic Isotope Effects (KIE) Studies for Rate-Determining Step Analysis
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. nih.gov The study of KIE is a crucial tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. nih.gov The effect arises primarily from the difference in the zero-point vibrational energies of bonds involving the different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. nih.gov
In the context of this compound, KIE studies could be instrumental in understanding its synthesis and degradation, particularly in reactions like amide hydrolysis. Amide hydrolysis can proceed through different mechanisms, and KIE studies can help distinguish between them. nih.govlibretexts.org For instance, by replacing the hydrogen atoms on the amide nitrogen or the carbon atoms in the propanamide backbone with their heavier isotopes (deuterium or carbon-13, respectively), one could probe the bond-breaking and bond-forming events in the rate-determining step.
Hypothetical Research Findings:
While specific experimental data for this compound is not publicly available, we can consider a hypothetical study on its hydrolysis to illustrate the application of KIE. The hydrolysis of this compound can be catalyzed by either acid or base. libretexts.org Let's hypothesize a study on the base-catalyzed hydrolysis where the carbonyl carbon (C=O) is labeled with ¹³C.
The reaction would be: this compound + OH⁻ → 4-iodoaniline + 2-methylpropanoate
If the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon is the rate-determining step, a primary kinetic isotope effect would be observed. The bond between the carbonyl carbon and the nitrogen atom is weakened in the transition state.
A hypothetical data table for such an experiment could look like this:
| Isotopic Label Position | Rate Constant (k) at 25°C (s⁻¹) | k_light / k_heavy | Interpretation |
| Unlabeled | 1.25 x 10⁻⁴ | - | - |
| Carbonyl-¹³C | 1.21 x 10⁻⁴ | 1.033 | Normal KIE, suggesting C-N bond cleavage is part of the rate-determining step. |
| Amide-Deuterium (N-D) | 1.10 x 10⁻⁴ | 1.136 | Normal KIE, indicating proton transfer involving the amide hydrogen is significant in the rate-determining step. |
This table is for illustrative purposes only and is based on general principles of KIE in amide hydrolysis.
Advanced Mass Spectrometry for Isotopic Abundance Analysis
Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, enabling the differentiation of molecules with very similar masses and the precise determination of isotopic patterns. nih.govnih.gov This is particularly valuable for compounds containing elements with multiple naturally occurring isotopes, such as the iodine in this compound.
High-Resolution Mass Spectrometry for Precise Isotope Ratio Determination
The natural isotopic abundance of elements can serve as a fingerprint for a molecule. For this compound, the presence of iodine (¹²⁷I is the only stable isotope), carbon (¹²C and ¹³C), nitrogen (¹⁴N and ¹⁵N), and oxygen (¹⁶O, ¹⁷O, and ¹⁸O) gives rise to a characteristic isotopic pattern in its mass spectrum. libretexts.org HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve these isotopic peaks with high precision. nih.govnih.gov
The precise measurement of isotope ratios can be used to:
Confirm Elemental Composition: The accurate mass and the relative abundance of the M+1 and M+2 peaks (where M is the monoisotopic mass) can confirm the elemental formula of the compound. nih.gov
Trace Isotopic Labels: In isotopic labeling studies, HRMS is essential for quantifying the incorporation of the isotopic label into the molecule. nih.gov
Source Apportionment and Authenticity: Variations in the natural isotopic abundance of elements in starting materials can sometimes be traced to the final product, providing information about its origin or synthesis route.
Hypothetical Research Findings:
Imagine a study where this compound is synthesized using a starting material enriched in ¹³C. HRMS would be used to determine the degree of ¹³C incorporation.
A hypothetical data table from such an analysis might be:
| Ion | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) | Theoretical Relative Abundance (%) | Measured Relative Abundance (%) |
| [M+H]⁺ (Unlabeled) | 304.0142 | 304.0140 | -0.66 | 100 | 100 |
| [M+1+H]⁺ (Unlabeled) | 305.0176 | 305.0174 | -0.65 | 11.16 | 11.2 |
| [M+H]⁺ (¹³C labeled) | 305.0176 | 305.0175 | -0.33 | 100 | 100 |
| [M+1+H]⁺ (¹³C labeled) | 306.0209 | 306.0207 | -0.65 | 10.16 | 95.8 (¹³C₁), 4.2 (¹³C₀¹³C₁) |
This table is for illustrative purposes only and demonstrates the capability of HRMS in distinguishing and quantifying isotopologues.
The data would allow researchers to precisely calculate the percentage of the this compound molecules that have incorporated the ¹³C label. This information is critical for ensuring the integrity of isotopic labeling studies and for accurately interpreting the results of KIE experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
